molecular formula C15H10N2O7 B15043937 2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate

2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate

Cat. No.: B15043937
M. Wt: 330.25 g/mol
InChI Key: VBPRAFKJIWDKEP-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate is an organic compound characterized by the presence of nitro groups attached to both phenyl and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein labeling due to its reactive nitro groups.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate involves its interaction with biological molecules through its nitro groups. These groups can undergo reduction to form reactive intermediates that can covalently modify proteins and enzymes. The compound’s ability to participate in nucleophilic aromatic substitution reactions also allows it to form stable adducts with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl benzoate
  • 2-(4-Nitrophenyl)-2-oxoethyl 4-nitrobenzoate
  • 2-(4-Nitrophenyl)-2-oxoethyl 3-nitrobenzoate

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 2-nitrobenzoate is unique due to the presence of nitro groups on both the phenyl and benzoate moieties, which enhances its reactivity and potential for forming diverse chemical adducts. This dual functionality distinguishes it from similar compounds that may only have a single nitro group or different substituents .

Properties

Molecular Formula

C15H10N2O7

Molecular Weight

330.25 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-nitrobenzoate

InChI

InChI=1S/C15H10N2O7/c18-14(10-5-7-11(8-6-10)16(20)21)9-24-15(19)12-3-1-2-4-13(12)17(22)23/h1-8H,9H2

InChI Key

VBPRAFKJIWDKEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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